Hddfp

Description

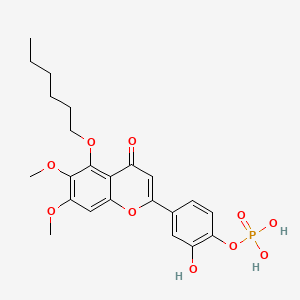

Hddfp (exact IUPAC name unspecified in available literature) is hypothesized to belong to the class of organophosphorus compounds based on contextual references to phosphine-alkene ligands and flame-retardant analogs in the evidence . Alternatively, it may share functional similarities with diphosphonates like HEDP (Hydroxyethylidene Diphosphonic Acid), a well-characterized scale inhibitor and chelating agent .

Properties

CAS No. |

111372-46-4 |

|---|---|

Molecular Formula |

C23H27O10P |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

[4-(5-hexoxy-6,7-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C23H27O10P/c1-4-5-6-7-10-31-23-21-16(25)12-18(32-19(21)13-20(29-2)22(23)30-3)14-8-9-17(15(24)11-14)33-34(26,27)28/h8-9,11-13,24H,4-7,10H2,1-3H3,(H2,26,27,28) |

InChI Key |

WHFSJKCACRWVPW-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |

Other CAS No. |

111372-46-4 |

Synonyms |

5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone 4'-phosphate HDDFP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Preparation of Key Intermediates: The synthesis begins with the preparation of 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and 3,4-dihydroxybenzaldehyde, respectively.

Formation of Flavone Core: These intermediates are then reacted under phase transfer catalysis (PTC) conditions to form the flavone core structure.

Introduction of Hexyloxy and Phosphate Groups:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.

Scientific Research Applications

5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex flavonoid derivatives.

Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate involves its interaction with specific molecular targets and pathways. One notable mechanism is its inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are mediators of inflammation .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Hddfp and Analogous Compounds

*Hypothesized based on nomenclature and contextual evidence.

Functional and Performance Metrics

Catalytic Efficiency :

- This compound : Likely enhances transition metal catalysis due to its multidentate ligand design, as seen in hybrid phosphine-alkene systems that stabilize metal centers and improve reaction selectivity .

- HEDP : Lacks catalytic activity but excels in chelating metal ions (e.g., Ca²⁺, Mg²⁺), preventing scale formation in industrial water systems .

Thermal Stability :

- DiDOPO : Demonstrates high thermal stability (>300°C), critical for flame-retardant applications in polymers .

- This compound : Thermal properties unconfirmed but expected to align with phosphine ligands, which typically degrade above 200°C .

Research Findings and Data Gaps

Key Studies on Analogous Compounds

- DiDOPO in Flame Retardancy : A 2020 study showed that DiDOPO-based composites reduced peak heat release rates by 60% in epoxy resins, outperforming traditional halogenated retardants .

- HEDP in Water Treatment : HEDP achieves >90% scale inhibition at 10 ppm concentration, with minimal environmental toxicity .

Limitations in this compound Research

This gap underscores the need for targeted studies to validate its hypothesized properties.

Methodological Considerations for Future Studies

As per regulatory guidelines for chemical similarity assessments , future research on this compound should:

Characterize Structural Identity : Use NMR, X-ray crystallography, and mass spectrometry to confirm its hybrid phosphine-alkene architecture.

Benchmark Against Standards : Compare catalytic or functional performance with HEDP, DiDOPO, and NADPH analogs using standardized protocols .

Assess Safety and Compliance : Evaluate toxicity and environmental impact per CLP regulations .

Tables

- Created per : Clear titles, standardized units, footnotes for abbreviations.

Data Gaps

- Noted as per : Transparent reporting of limitations in available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.